N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide
CAS No.: 1020971-83-8
Cat. No.: VC7204790
Molecular Formula: C12H13NO4S
Molecular Weight: 267.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1020971-83-8 |
|---|---|
| Molecular Formula | C12H13NO4S |
| Molecular Weight | 267.3 |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide |
| Standard InChI | InChI=1S/C12H13NO4S/c1-17-11-5-3-2-4-10(11)12(14)13-9-6-7-18(15,16)8-9/h2-7,9H,8H2,1H3,(H,13,14) |
| Standard InChI Key | LRKAATUZBDSOOI-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a planar 2-methoxybenzamide group connected via an amide bond to a non-aromatic 1,1-dioxido-2,3-dihydrothiophen-3-yl ring. Key structural attributes include:
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Sulfone group: The sulfur atom in the dihydrothiophene ring is oxidized to a sulfone (-SO₂-), enhancing polarity and potential hydrogen-bonding capacity .
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Methoxy substitution: The ortho-methoxy group on the benzamide may influence steric interactions and electronic distribution, affecting binding to biological targets .
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Chirality: The dihydrothiophene ring introduces a stereocenter at the 3-position, suggesting potential enantiomeric activity in biological systems.
Table 1 summarizes critical molecular descriptors:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₃NO₄S | |
| Molecular Weight | 267.3 g/mol | |
| IUPAC Name | N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methoxybenzamide | |
| SMILES | COC1=CC=CC=C1C(=O)NC2CS(=O)(=O)C=C2 | |
| InChIKey | LRKAATUZBDSOOI-UHFFFAOYSA-N |
Spectral Characterization
Structural confirmation relies on advanced analytical techniques:
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Nuclear Magnetic Resonance (NMR): NMR would reveal proton environments of the methoxy group (δ ~3.8 ppm), aromatic protons (δ 6.8–7.8 ppm), and dihydrothiophene ring protons (δ 2.5–4.0 ppm). NMR would confirm carbonyl (δ ~165 ppm) and sulfone (δ ~110 ppm) carbons.
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Infrared Spectroscopy (IR): Stretching vibrations for amide (≈1650 cm⁻¹), sulfone (≈1300 cm⁻¹ and ≈1150 cm⁻¹), and methoxy (≈1250 cm⁻¹) groups are expected.
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Mass Spectrometry (MS): ESI-MS would display a molecular ion peak at m/z 267.3 [M+H]⁺, with fragmentation patterns indicating cleavage of the amide bond and sulfone group.
Synthesis and Optimization
Reaction Pathway
The synthesis likely involves a two-step sequence (Figure 1):
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Sulfonation of Dihydrothiophene: Oxidation of 2,3-dihydrothiophene with hydrogen peroxide or ozone yields 1,1-dioxido-2,3-dihydrothiophene.
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Amide Coupling: Condensation of 2-methoxybenzoic acid with the amine derivative of sulfonated dihydrothiophene using coupling agents like EDCl or HOBt.
Critical Parameters:
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Reaction temperature (0–25°C) to prevent sulfone degradation.
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Anhydrous conditions for amide bond formation.
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Purification via recrystallization or column chromatography to isolate enantiomers.
Biological Activity and Mechanistic Insights
Hypothesized Targets
Though direct data are lacking, structural analogs suggest potential interactions with:
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Cyclooxygenase (COX) enzymes: Sulfone groups mimic arachidonic acid’s carboxylate, enabling competitive inhibition .
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G Protein-Coupled Receptors (GPCRs): The methoxybenzamide moiety may bind to serotonin or dopamine receptors .
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Kinase domains: Sulfone-oxygen atoms could coordinate with ATP-binding site magnesium ions .
Comparative Analysis
Table 2 contrasts this compound with related derivatives:
Research Directions and Applications
Medicinal Chemistry
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Structure-Activity Relationship (SAR): Modifying the methoxy position or introducing halogens (e.g., fluorine at C5) could enhance potency .
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Prodrug development: Esterification of the sulfone group may improve bioavailability.
Material Science
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Polymer precursors: Sulfone groups act as electron-withdrawing moieties in conductive polymers.
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Ligands for catalysis: Amide-sulfone coordination sites could stabilize transition metals in cross-coupling reactions.
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